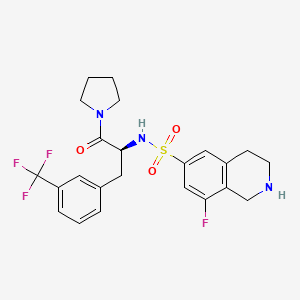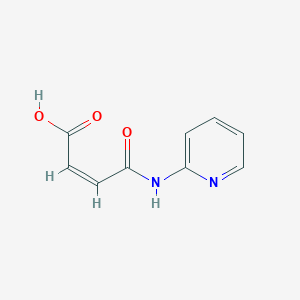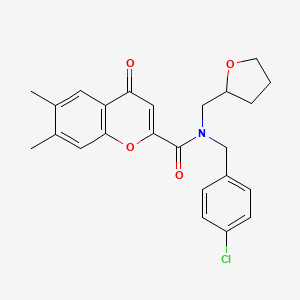
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a thiazolidinone ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole: Starting from o-phenylenediamine and formic acid.
Formation of Thiazolidinone Ring: Using a reaction between a thiourea derivative and a halogenated ketone.
Coupling Reactions: Combining the benzimidazole and thiazolidinone intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thioxo group.
Reduction: Reduction reactions could target the benzimidazole or thiazolidinone rings.
Substitution: Halogenated phenyl groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be studied as a potential catalyst or ligand in various organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Biology and Medicine
Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties.
Anticancer Research: The compound could be explored for its potential to inhibit cancer cell growth.
Industry
Pharmaceuticals: Potential use in drug development due to its complex structure and biological activity.
Agriculture: Possible applications as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Thiazolidinone Derivatives: Compounds featuring the thiazolidinone ring.
Uniqueness
The unique combination of benzimidazole, chlorophenyl, and thioxo-thiazolidinone moieties in (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one may confer distinct biological activities and chemical properties not found in other compounds.
Eigenschaften
Molekularformel |
C17H10ClN3OS2 |
|---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
5-(benzimidazol-2-ylidenemethyl)-3-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H10ClN3OS2/c18-10-5-1-4-8-13(10)21-16(22)14(24-17(21)23)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,22H |
InChI-Schlüssel |
BFEOQBMAFJSDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12118713.png)




![2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118746.png)
![4-[(2E)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B12118754.png)

![Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester](/img/structure/B12118764.png)

![5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12118806.png)
![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)
